

Fmoc-NH-PEG6-CH₂COOH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-NH-PEG6-CH₂COOH

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Technical Data for Fmoc-NH-PEG6-CH₂COOH

This document provides the molecular formula and molecular weight for **Fmoc-NH-PEG6-CH₂COOH**, a heterobifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals in peptide synthesis, PEGylation, and bioconjugation.

Physicochemical Properties

The fundamental molecular properties of **Fmoc-NH-PEG6-CH₂COOH** are summarized below.

Property	Value	Citations
Molecular Formula	C ₂₉ H ₃₉ NO ₁₀	[1][2][3][4]
Molecular Weight	561.62 g/mol	[2]

Fmoc-NH-PEG6-CH₂COOH is a PEG linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed under basic conditions to yield a free amine, which is then available for conjugation. The terminal carboxylic acid can react with primary amines in the presence of activators to form a stable amide bond. The polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the molecule in aqueous solutions.

It is important to note that while the user requested detailed experimental protocols and signaling pathway diagrams, these are not applicable to the characterization of a single chemical compound like **Fmoc-NH-PEG6-CH₂COOH**. Such information would be relevant in the context of a broader biological or chemical study utilizing this molecule.

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References

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